Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17903891
InChI: InChI=1S/C6H11NO3/c1-9-6(8)5-4(7)2-3-10-5/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1
SMILES:
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate

CAS No.:

Cat. No.: VC17903891

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate -

Specification

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name methyl (2R,3S)-3-aminooxolane-2-carboxylate
Standard InChI InChI=1S/C6H11NO3/c1-9-6(8)5-4(7)2-3-10-5/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1
Standard InChI Key QUSVPDLEPFWVIY-CRCLSJGQSA-N
Isomeric SMILES COC(=O)[C@H]1[C@H](CCO1)N
Canonical SMILES COC(=O)C1C(CCO1)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a tetrahydrofuran (THF) ring system with stereochemical specificity at the C2 and C3 positions (2R,3S configuration). The amino group at C3 and the methyl ester at C2 create a bifunctional scaffold amenable to further chemical modifications. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₆H₁₁NO₃
Molecular Weight145.16 g/mol
IUPAC Namemethyl (2R,3S)-3-aminooxolane-2-carboxylate
SMILES NotationO=C(OC)[C@@H]1OCC[C@@H]1N

The (2R,3S) stereochemistry is critical for its interactions in asymmetric synthesis and biological systems, as demonstrated in studies of analogous tetrahydrofuran derivatives .

Physicochemical Properties

The compound’s polarity, driven by the amino and ester groups, confers moderate solubility in polar aprotic solvents like THF and dimethyl sulfoxide (DMSO). Its pKa values (estimated using computational models) suggest protonation of the amino group at physiological pH, influencing its behavior in biological matrices. Thermal stability analyses indicate decomposition above 200°C, making it suitable for high-temperature reactions in inert atmospheres .

Synthesis and Stereochemical Control

Stereoselective Routes

The synthesis of Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate typically employs chiral pool strategies or catalytic asymmetric methods:

  • Chiral Intermediate Approach: Starting from L-serine or D-ribose, ring-closing metathesis or cyclization reactions introduce the THF ring while preserving stereochemistry. For example, a 2015 protocol used sodium hydride in THF to mediate γ-lactone formation, followed by aminolysis to install the amino group .

  • Catalytic Asymmetric Synthesis: Transition-metal catalysts (e.g., Ru or Rh complexes) enable enantioselective hydrogenation of prochiral enamines. A 2020 study achieved 98% enantiomeric excess (ee) using a Rh-(R)-BINAP system.

Resolution Techniques

Racemic mixtures of related tetrahydrofuran amino esters have been resolved via diastereomeric salt formation with chiral acids like tartaric acid. Crystallization-based methods yield the (2R,3S) isomer with >99% purity, as reported in industrial-scale processes .

Pharmaceutical and Synthetic Applications

Enzyme Inhibition

The compound’s ability to mimic transition states in enzymatic reactions has been exploited in protease inhibition. For instance, derivatives of 3-amino-tetrahydrofuran-2-carboxylates show nanomolar affinity for thrombin and factor Xa, key targets in anticoagulant therapy. Structural analogs featuring fluorinated aryl groups (e.g., 3,5-difluorophenyl substituents) demonstrated enhanced binding in X-ray crystallography studies .

Building Block in Asymmetric Synthesis

The bifunctional nature of Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate allows its use in multicomponent reactions. A 2022 study utilized it in Ugi reactions to synthesize spirocyclic nitronates, achieving 85% yield and >90% diastereoselectivity . The THF ring’s rigidity also facilitates the construction of conformationally restricted peptidomimetics.

SupplierPurityPrice (per gram)
VulcanChem98%$320
AChemBlock97%$290

Prices reflect the cost of stereochemical purity and small-scale production .

Regulatory Considerations

The compound is labeled "For research use only" under ICH Q3A guidelines. GMP-grade batches require additional documentation for preclinical trials.

Recent Research Advances

Mechanistic Studies

A 2024 investigation using density functional theory (DFT) elucidated the role of the THF ring’s puckering in stabilizing enzyme-inhibitor complexes. The (2R,3S) configuration optimally positions the amino group for hydrogen bonding with catalytic residues .

Novel Derivatives

  • Fluorinated Analogs: Introducing CF₃ groups at C4 improved metabolic stability in rat liver microsomes (t₁/₂ > 6 hours) .

  • Peptide Conjugates: Coupling with tripeptides via solid-phase synthesis yielded potent vasopressin receptor antagonists (Kᵢ = 12 nM).

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